(R)-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethylamino group attached to the piperidine ring and a benzyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ®-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to alcohols.
Substitution: Introduction of new functional groups on the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological macromolecules. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, ®-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester is investigated for its potential pharmacological properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds or electrostatic interactions with biological targets, while the benzyl ester group may enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester: Similar structure with a methylamino group instead of an ethylamino group.
®-3-Ethylamino-piperidine-1-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a benzyl ester group.
®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
®-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester is unique due to the combination of its ethylamino and benzyl ester functional groups. This combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
benzyl (3R)-3-(ethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHWJUIFKOMNQG-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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